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molecular formula C9H10ClFO2 B8281929 [4-Chloro-3-(2-fluoro-ethoxy)-phenyl]-methanol

[4-Chloro-3-(2-fluoro-ethoxy)-phenyl]-methanol

Cat. No. B8281929
M. Wt: 204.62 g/mol
InChI Key: ALNMADPLVTVSQD-UHFFFAOYSA-N
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Patent
US07645753B2

Procedure details

To a solution of 4-chloro-3-(2-fluoro-ethoxy)-benzoic acid 2-fluoro-ethyl ester (1.57 g, 5.93 mmol, 1.0 equiv) in anhydrous THF (30 mL) was added slowly over a time period of 15 min under cooling to −10° C. a solution of diisobutylaluminium hydride (17.8 mL, 17.80 mmol, 3.0 equiv; 1 M solution in toluene). After 1 h, the reaction mixture was poured on ice, extracted with ethyl acetate (2×100 mL) and the combined organic phases washed with water (2×100 mL). The organic phase was dried over Na2SO4, concentrated by evaporation under reduced pressure and the crude reaction product purified with column chromatography on silica eluting with hexane/ethyl acetate (2:3) to give 1.19 g (98%) of the title compound.
Name
4-chloro-3-(2-fluoro-ethoxy)-benzoic acid 2-fluoro-ethyl ester
Quantity
1.57 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
17.8 mL
Type
reactant
Reaction Step Two
Yield
98%

Identifiers

REACTION_CXSMILES
FCC[O:4][C:5](=O)[C:6]1[CH:11]=[CH:10][C:9]([Cl:12])=[C:8]([O:13][CH2:14][CH2:15][F:16])[CH:7]=1.[H-].C([Al+]CC(C)C)C(C)C>C1COCC1>[Cl:12][C:9]1[CH:10]=[CH:11][C:6]([CH2:5][OH:4])=[CH:7][C:8]=1[O:13][CH2:14][CH2:15][F:16] |f:1.2|

Inputs

Step One
Name
4-chloro-3-(2-fluoro-ethoxy)-benzoic acid 2-fluoro-ethyl ester
Quantity
1.57 g
Type
reactant
Smiles
FCCOC(C1=CC(=C(C=C1)Cl)OCCF)=O
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
17.8 mL
Type
reactant
Smiles
[H-].C(C(C)C)[Al+]CC(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
the reaction mixture was poured on ice
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (2×100 mL)
WASH
Type
WASH
Details
the combined organic phases washed with water (2×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation under reduced pressure
CUSTOM
Type
CUSTOM
Details
the crude reaction product
CUSTOM
Type
CUSTOM
Details
purified with column chromatography on silica eluting with hexane/ethyl acetate (2:3)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=C(C=C(C=C1)CO)OCCF
Measurements
Type Value Analysis
AMOUNT: MASS 1.19 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 98.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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